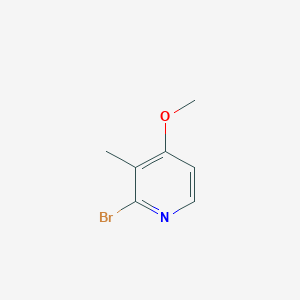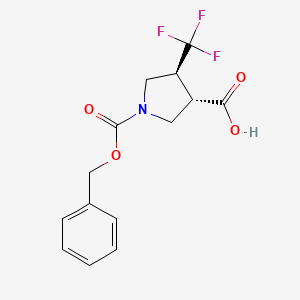![molecular formula C18H19ClN2O5S B2707936 [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate CAS No. 1197903-76-6](/img/structure/B2707936.png)
[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate is a complex organic molecule. It features a quinoline core structure, known for its presence in various pharmacologically active compounds. The combination of functional groups in this compound suggests it could have diverse applications in chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate typically involves multiple steps:
Formation of 2-chloroquinoline-4-carboxylate: : This is often synthesized through a nucleophilic aromatic substitution reaction.
Attachment of the oxoethyl group: : Using reagents like oxalyl chloride and a suitable amine, the oxoethyl group is attached to the quinoline ring.
Incorporation of the dioxothiolan moiety: : This usually involves the formation of a thioether linkage, possibly through a thiol-ene reaction.
Final coupling: : The final coupling step would involve linking the dioxothiolan-ethylamino group to the oxoethyl quinoline derivative under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, large-scale synthesis would focus on optimizing yield and purity. This might involve:
Catalysis: : Use of specific catalysts to increase reaction efficiency.
Purification: : Techniques like crystallization, distillation, and chromatography to ensure high purity.
Automation: : Utilizing automated synthesis equipment to streamline production and reduce human error.
化学反応の分析
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions, particularly at the dioxothiolan ring.
Reduction: : Potential for reduction at various sites, depending on the functional groups involved.
Substitution: : Possible nucleophilic or electrophilic substitution reactions at the quinoline ring or the chloro substituent.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents like chlorine or bromine, nucleophiles like amines or alcohols.
Major Products Formed
From oxidation: : Potential formation of sulfoxides or sulfones.
From reduction: : Alcohols or amines.
From substitution: : Varied functionalized quinoline derivatives.
科学的研究の応用
This compound holds promise in several fields:
Chemistry: : As a versatile intermediate in synthetic organic chemistry.
Biology: : Potential use as a biochemical probe.
Medicine: : Possible development into a pharmaceutical agent, given the quinoline core.
Industry: : Use in material science or catalysis.
作用機序
The mechanism by which [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate exerts its effects would depend on its application. In a biological context, it might:
Interact with molecular targets: : Binding to proteins or enzymes.
Modulate pathways: : Affecting signal transduction or metabolic pathways.
類似化合物との比較
Compared to other quinoline derivatives, this compound stands out due to its unique combination of functional groups. Similar compounds might include:
Chloroquine: : Known for its antimalarial properties.
Quinoline-4-carboxylates: : Various derivatives used in medicinal chemistry.
While [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate shares some structural similarities, its unique functionalization with the dioxothiolan and oxoethyl groups sets it apart, potentially offering distinct reactivity and applications.
Hope this satisfies your scientific curiosity!
特性
IUPAC Name |
[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-2-21(12-7-8-27(24,25)11-12)17(22)10-26-18(23)14-9-16(19)20-15-6-4-3-5-13(14)15/h3-6,9,12H,2,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMNBELIIFSLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(1Z)-{[(benzenesulfonyl)methyl]amino}(4-methylphenyl)methylidene]-1,1-diphenylthiourea](/img/structure/B2707853.png)

![6-Methyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707855.png)
![2-{[1,1'-biphenyl]-4-amido}-N-methylthiophene-3-carboxamide](/img/structure/B2707857.png)

![2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylpropanamide](/img/structure/B2707860.png)

![2-Chloro-N-[[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]acetamide](/img/structure/B2707863.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2707870.png)
![TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE](/img/structure/B2707871.png)
![7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2707872.png)
![2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione](/img/structure/B2707873.png)

![6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2707876.png)
